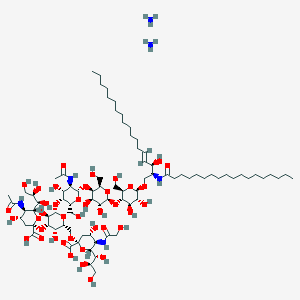

GD1a-Ganglioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GD1a-Ganglioside is a sialylated glycosphingolipid, predominantly found in the nervous system. It is one of the major gangliosides in mammalian brains, playing a crucial role in cell signaling, neuroprotection, and cell-cell communication. Gangliosides, including this compound, are essential components of the neuronal cell membrane and are involved in various physiological processes such as cell differentiation, neuroprotection, and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of GD1a-Ganglioside involves several key steps, including α-selective sialylation and the introduction of the ceramide moiety into the oligosaccharide chain. Two major strategies are commonly used: the traditional method and the glucosylceramide cassette approach. The traditional method involves preparing the entire oligosaccharide framework and then linking it to the ceramide moiety. The glucosylceramide cassette approach involves coupling glucose and ceramide early in the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. The genes responsible for the biosynthesis of this compound, such as St3gal2 and St3gal3, are crucial for the terminal sialylation of gangliosides in the brain .

Análisis De Reacciones Químicas

Types of Reactions: GD1a-Ganglioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sialyltransferases for sialylation, glycosyltransferases for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors.

Major Products: The major products formed from these reactions include modified gangliosides with altered sialic acid content and structure, which can have different biological activities and functions .

Aplicaciones Científicas De Investigación

GD1a-Ganglioside has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a model compound for studying glycosylation and sialylation processes. It is also used in the synthesis of other complex glycosphingolipids.

Biology: In biology, this compound plays a vital role in cell signaling, neuroprotection, and cell-cell communication. It is involved in the development and maintenance of the nervous system .

Medicine: In medicine, this compound is studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. It is also investigated for its role in neuroprotection and nerve regeneration .

Industry: In the industry, this compound is used in the production of diagnostic tools and therapeutic agents. It is also utilized in the development of vaccines and other biopharmaceutical products .

Mecanismo De Acción

GD1a-Ganglioside exerts its effects through various molecular targets and pathways. It is involved in the modulation of membrane proteins and ion channels, cell signaling, and cell-cell communication. This compound interacts with specific receptors and proteins on the cell surface, leading to the activation of signaling pathways such as MAPKs and NF-κB . These pathways play a crucial role in regulating cellular responses to external stimuli and maintaining cellular homeostasis .

Comparación Con Compuestos Similares

- GM1-Ganglioside

- GD1b-Ganglioside

- GT1b-Ganglioside

Each of these gangliosides has distinct roles in the nervous system and contributes to various physiological processes. GD1a-Ganglioside is particularly important for its role in neuroprotection and cell signaling .

Propiedades

Fórmula molecular |

C84H154N6O40 |

|---|---|

Peso molecular |

1888.1 g/mol |

Nombre IUPAC |

(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

InChI |

InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1 |

Clave InChI |

PLLLCEYCBUPZIU-NCOAJCKSSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)

![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)

![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)

![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)